[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone
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Description
“[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone” is a biochemical compound used for proteomics research . It has a molecular formula of C25H24O4 and a molecular weight of 388.46 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone” are largely unknown due to the lack of available data. Its molecular formula is C25H24O4 and it has a molecular weight of 388.46 .Scientific Research Applications
Synthesis and Structural Characterization
Several studies have been dedicated to synthesizing and characterizing compounds structurally similar to [4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone. For instance, the synthesis and antimicrobial activity of compounds through condensing substituted chalcones and isoniazid in acetic acid show the versatility of this chemical framework in generating bioactive molecules (Kumar et al., 2012). Furthermore, the detailed structural investigation through single-crystal X-ray diffraction of derivatives provides insights into their crystalline forms and potential for further modification (Akkurt et al., 2003).
Bioactivity and Pharmacological Potential
Research on derivatives indicates their potential in antimicrobial, antiviral, and antibacterial applications. The antimicrobial activity of synthesized compounds, especially those containing the methoxy group, highlights their potential as templates for developing new antimicrobial agents (Kumar et al., 2012). The antiviral activity of furobenzopyrones, for instance, against Japanese encephalitis virus and Herpes simplex virus, underscores the bioactivity of compounds within this chemical space (Pandey et al., 2004).
Molecular Docking and Quantum Chemical Calculations
The molecular structure, spectroscopic data, and biological activity predictions through molecular docking results of related compounds emphasize the role of quantum chemical calculations in understanding the interaction mechanisms at the molecular level. Such studies are crucial for designing molecules with targeted bioactivities (Viji et al., 2020).
Synthesis Techniques and Reaction Mechanisms
Innovative synthesis techniques, such as solvent-free microwave-assisted synthesis, offer environmentally friendly and efficient pathways to obtain compounds of this class, highlighting the progress in green chemistry applications (Ashok et al., 2017). Additionally, the exploration of unusual tandem sequences of reactions in the synthesis of pyran derivatives further demonstrates the chemical versatility and potential for novel organic transformations (Khatri & Samant, 2015).
properties
IUPAC Name |
[4-(oxan-2-yloxy)phenyl]-(4-phenylmethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O4/c26-25(21-11-15-23(16-12-21)29-24-8-4-5-17-27-24)20-9-13-22(14-10-20)28-18-19-6-2-1-3-7-19/h1-3,6-7,9-16,24H,4-5,8,17-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHSUESOIRZPAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445566 |
Source
|
Record name | AGN-PC-0NBCO6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone | |
CAS RN |
176671-74-2 |
Source
|
Record name | AGN-PC-0NBCO6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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